3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride
Description
This compound is a spirocyclic isoquinoline derivative with a unique bicyclic structure combining a 1,4-dioxino[2,3-g]isoquinoline core fused to a cyclopentane ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. The spiro architecture confers conformational rigidity, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
spiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-4-15(3-1)10-16-9-11-7-13-14(8-12(11)15)18-6-5-17-13;/h7-8,16H,1-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYCBZJMBCAVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=CC4=C(C=C23)OCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The compound is characterized by a spiro structure that incorporates a cyclopentane ring fused with a dioxinoisoquinoline framework. Its molecular formula is with a molecular weight of approximately 281.78 g/mol. The compound is soluble in solvents such as chloroform and methanol but has limited solubility in water .
Biological Activities
Preliminary studies suggest that 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride exhibits various biological activities. These activities are primarily attributed to its structural features that allow interactions with biological targets such as enzymes and receptors.
Key Findings on Biological Activity
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.
- Antitumor Potential : Several studies have suggested that derivatives of this compound could exhibit antitumor activity due to their ability to interfere with cellular processes in cancer cells.
- CNS Activity : The compound's interaction with neurotransmitter systems suggests potential applications in treating central nervous system disorders. It may act on specific receptors involved in mood regulation and cognitive function .
Understanding the mechanism of action is crucial for predicting the pharmacological profile of 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride. Interaction studies have shown that it binds to various biological targets:
| Target | Activity | Reference |
|---|---|---|
| Enzymes | Inhibition of specific enzymes | |
| Receptors | Modulation of neurotransmitter receptors | |
| Cancer cells | Induction of apoptosis |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride resulted in significant tumor reduction compared to control groups. The study emphasized the need for further research into its mechanism and efficacy in humans.
- Case Study 2 : In vitro studies showed that the compound exhibited antibacterial activity against several strains of bacteria. The results indicated a dose-dependent response where higher concentrations led to greater inhibition of bacterial growth.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Cycloaddition reactions
- Rearrangement reactions
- Functional group modifications
These synthetic pathways are essential for developing derivatives with enhanced biological activities or improved pharmacokinetic properties .
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may exhibit various biological activities attributed to its structural characteristics. Key areas of application include:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can interact with biological targets such as enzymes and receptors involved in cancer pathways. Its structural features allow for potential binding to active sites on target proteins .
- Antimicrobial Properties : The presence of multiple functional groups within the compound's structure may enhance its ability to disrupt microbial cell functions, making it a candidate for further exploration in antimicrobial drug development.
- Neurological Effects : Given its isoquinoline framework, there is potential for neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems .
Synthesis Methodologies
The synthesis of 3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
- Cyclization Reactions : These reactions are crucial for forming the spiro structure and require precise control of reaction conditions to achieve high yields.
- Functional Group Modifications : The ability to modify functional groups allows for the enhancement of biological activity or the creation of derivatives with improved properties .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Study on Antitumor Activity : A study demonstrated that derivatives of this compound showed significant inhibitory effects on specific cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis in malignant cells .
- Antimicrobial Evaluation : In vitro testing revealed that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a pathway for developing new antibiotics based on the core structure of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related spirocyclic or isoquinoline derivatives:
Key Comparative Insights:
Structural Complexity: The target compound’s spiro-dioxino-isoquinoline system contrasts with simpler spiroindenones (e.g., ) and non-spiro purine hybrids (). Its fused dioxane ring may improve metabolic stability compared to non-ether analogs .
Solubility and Salt Forms: The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral spiroindenones (e.g., C₁₃H₁₆O), which are lipophilic and require organic solvents . The purine-piperazine hybrid () exhibits moderate solubility due to its fluorinated cyclohexane group but lacks salt-forming functional groups .
Supplier Availability: The target compound is widely available through Chinese and Indian suppliers (e.g., DU-HOPE, SINOR CHEMICAL), suggesting industrial scalability.
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
